molecular formula C14H16ClN3O3 B14895454 Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14895454
M. Wt: 309.75 g/mol
InChI Key: YLWALHIBLHEDLJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a chloro-substituted pyrazolopyridine core and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.

    Esterification: The ester group is introduced through esterification reactions, often using ethyl alcohol and acid catalysts.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring is formed through cyclization reactions involving dihydropyran and suitable catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridines with various functional groups.

Scientific Research Applications

Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Studied for its interactions with biological macromolecules and its effects on cellular pathways.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Lacks the tetrahydropyran ring, making it less complex.

    Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Differing position of the carboxylate group.

Uniqueness

Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H16ClN3O3

Molecular Weight

309.75 g/mol

IUPAC Name

ethyl 6-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C14H16ClN3O3/c1-2-20-14(19)9-7-11(15)17-13-10(9)8-16-18(13)12-5-3-4-6-21-12/h7-8,12H,2-6H2,1H3

InChI Key

YLWALHIBLHEDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=NN2C3CCCCO3)Cl

Origin of Product

United States

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